molecular formula C22H22N4O6 B11115028 ethyl {(3Z)-3-[2-({[(2-methoxyphenyl)carbonyl]amino}acetyl)hydrazinylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate

ethyl {(3Z)-3-[2-({[(2-methoxyphenyl)carbonyl]amino}acetyl)hydrazinylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate

Cat. No.: B11115028
M. Wt: 438.4 g/mol
InChI Key: FTUYHMMULGLTNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 2-[(3E)-3-({2-[(2-METHOXYPHENYL)FORMAMIDO]ACETAMIDO}IMINO)-2-OXO-2,3-DIHYDRO-1H-INDOL-1-YL]ACETATE is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[(3E)-3-({2-[(2-METHOXYPHENYL)FORMAMIDO]ACETAMIDO}IMINO)-2-OXO-2,3-DIHYDRO-1H-INDOL-1-YL]ACETATE typically involves multiple steps, starting from readily available starting materials

    Formation of the Indole Core: The indole core can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of Functional Groups: The functional groups are introduced through a series of reactions, including acylation, amidation, and esterification. Each step requires specific reagents and conditions to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions to industrial-scale reactors.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-[(3E)-3-({2-[(2-METHOXYPHENYL)FORMAMIDO]ACETAMIDO}IMINO)-2-OXO-2,3-DIHYDRO-1H-INDOL-1-YL]ACETATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, which can be useful in studying its reactivity and stability.

    Reduction: Reduction reactions can be used to modify the functional groups, potentially leading to new derivatives with different properties.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. This is useful for creating analogs with varied biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinones, while reduction can yield alcohols or amines. Substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

ETHYL 2-[(3E)-3-({2-[(2-METHOXYPHENYL)FORMAMIDO]ACETAMIDO}IMINO)-2-OXO-2,3-DIHYDRO-1H-INDOL-1-YL]ACETATE has several scientific research applications, including:

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: It can be used in the development of new materials and chemical processes, contributing to advancements in industrial chemistry.

Mechanism of Action

The mechanism of action of ETHYL 2-[(3E)-3-({2-[(2-METHOXYPHENYL)FORMAMIDO]ACETAMIDO}IMINO)-2-OXO-2,3-DIHYDRO-1H-INDOL-1-YL]ACETATE involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to the observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

ETHYL 2-[(3E)-3-({2-[(2-METHOXYPHENYL)FORMAMIDO]ACETAMIDO}IMINO)-2-OXO-2,3-DIHYDRO-1H-INDOL-1-YL]ACETATE can be compared with other indole derivatives, such as:

    Indole-3-acetic acid: A plant hormone with similar structural features but different biological activities.

    Indole-3-carbinol: A compound found in cruciferous vegetables with potential anticancer properties.

    Tryptophan: An essential amino acid that serves as a precursor to various biologically active compounds.

The uniqueness of ETHYL 2-[(3E)-3-({2-[(2-METHOXYPHENYL)FORMAMIDO]ACETAMIDO}IMINO)-2-OXO-2,3-DIHYDRO-1H-INDOL-1-YL]ACETATE lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H22N4O6

Molecular Weight

438.4 g/mol

IUPAC Name

ethyl 2-[2-hydroxy-3-[[2-[(2-methoxybenzoyl)amino]acetyl]diazenyl]indol-1-yl]acetate

InChI

InChI=1S/C22H22N4O6/c1-3-32-19(28)13-26-16-10-6-4-8-14(16)20(22(26)30)25-24-18(27)12-23-21(29)15-9-5-7-11-17(15)31-2/h4-11,30H,3,12-13H2,1-2H3,(H,23,29)

InChI Key

FTUYHMMULGLTNR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C2=CC=CC=C2C(=C1O)N=NC(=O)CNC(=O)C3=CC=CC=C3OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.